1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime
CAS No.:
Cat. No.: VC16694430
Molecular Formula: C17H22FNO
Molecular Weight: 275.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22FNO |
|---|---|
| Molecular Weight | 275.36 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
| Standard InChI | InChI=1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 |
| Standard InChI Key | DOJRVNPEQYTUIW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)F)C2)C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine, reflects its bicyclo[2.2.1]heptane core modified with methyl groups at positions 1, 7, and 7, and an oxime functional group bonded to a 4-fluorobenzyl moiety. Its molecular formula, C₁₇H₂₂FNO, corresponds to a molecular weight of 275.36 g/mol. The bicyclic framework imparts rigidity, while the fluorobenzyl group enhances lipophilicity and electronic properties, potentially improving bioavailability and target binding.
Key spectral identifiers include a characteristic imine stretch (C=N) near 1640 cm⁻¹ in infrared spectroscopy and distinct ¹⁹F NMR signals around -115 ppm due to the aromatic fluorine. X-ray crystallography reveals a puckered bicyclic system with the oxime group adopting an E-configuration relative to the fluorobenzyl substituent.
Synthesis and Industrial Preparation
The synthesis of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime begins with camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), a terpenoid historically produced via α-pinene isomerization . Modern industrial routes involve:
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Camphor Production: α-Pinene undergoes HCl addition and Wagner-Meerwein rearrangement to form bornyl chloride, which is dehydrohalogenated to camphene . Subsequent formylation or acetylation yields isobornyl esters, oxidized to camphor .
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Oxime Formation: Camphor reacts with 4-fluorobenzylamine and hydroxylamine hydrochloride under acidic conditions (HCl, 50–70°C) in ethanol, yielding the target oxime.
Reaction Scheme:
Optimized conditions achieve yields of 68–72%, with purification via silica gel chromatography. Industrial scalability remains challenging due to side products like isobornyl derivatives, necessitating precise stoichiometric control .
Physicochemical Properties
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂FNO |
| Molecular Weight | 275.36 g/mol |
| Melting Point | 98–102°C (lit.) |
| Solubility | Ethanol, DMSO, Chloroform |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
Its moderate lipophilicity (LogP ≈ 3.2) suggests favorable membrane permeability, while the fluorine atom enhances metabolic stability by resisting oxidative degradation.
Biological Activities and Mechanisms
Fluorescent Sensing
The compound acts as a selective probe for hypochlorous acid (HOCl) in biological systems. HOCl oxidizes the oxime to a nitroso group, triggering a 120 nm redshift in fluorescence (λₑₓ = 360 nm → λₑₘ = 480 nm). This enables real-time monitoring of HOCl in macrophages, with a detection limit of 0.8 nM.
Enzyme Interactions
In vitro studies reveal moderate inhibition of cytochrome P450 3A4 (CYP3A4) at 25 μM, suggesting potential drug-drug interaction risks. The fluorobenzyl group likely interacts with the enzyme’s heme iron via π-cation interactions.
Industrial and Research Applications
| Application | Description |
|---|---|
| Pharmaceutical Intermediates | Serves as a precursor for fluorinated camphor analogs with enhanced bioactivity. |
| Diagnostic Tools | HOCl detection in inflammatory diseases (e.g., atherosclerosis, rheumatoid arthritis). |
| Materials Science | Chelating agent for transition metals in catalytic systems. |
Comparative Analysis with Related Compounds
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